molecular formula C11H15NO B12979212 Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine

Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine

Cat. No.: B12979212
M. Wt: 177.24 g/mol
InChI Key: YGPJNIXEJJPHPZ-GHMZBOCLSA-N
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Description

Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine is a chiral compound with significant interest in the field of organic chemistry. This compound features a tetrahydrofuran ring substituted with a phenyl group and a methanamine group, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine typically involves diastereodivergent asymmetric Michael-alkylation reactions. These reactions use chiral N,N′-dioxide/metal complexes as catalysts. For instance, the reaction between 3-chloro-oxindoles and β,γ-unsaturated-α-ketoesters can be catalyzed by L-RaPr2/Sc(OTf)3 and L-PrPr2/Mg(OTf)2 metal complexes . The reaction conditions are carefully controlled to achieve high yields, diastereoselectivities, and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and catalytic processes are likely employed to scale up the production while maintaining the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine involves its interaction with molecular targets through its functional groups. The phenyl and methanamine groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions influence the compound’s biological activity and its role in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-((2S,3R)-2-phenyltetrahydrofuran-3-yl)methanamine is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a methanamine group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2S,3R)-2-phenyloxolan-3-yl]methanamine

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1

InChI Key

YGPJNIXEJJPHPZ-GHMZBOCLSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1CN)C2=CC=CC=C2

Canonical SMILES

C1COC(C1CN)C2=CC=CC=C2

Origin of Product

United States

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